1-Ethyl-3-methylimidazolium chloride-d11
Overview
Description
1-Ethyl-3-methylimidazolium chloride-d11 is a deuterated ionic liquid, where the hydrogen atoms are replaced with deuterium. This compound is a stable isotope-labeled version of 1-Ethyl-3-methylimidazolium chloride, commonly used in various scientific research applications due to its unique properties such as low volatility, high thermal stability, and ionic conductivity .
Mechanism of Action
Target of Action
1-Ethyl-3-methylimidazolium chloride-d11, a deuterium-labeled variant of 1-Ethyl-3-methylimidazolium chloride , is primarily used as a tracer in the drug development process . It is also used as a precursor for imidazolium-based ionic liquids, catalysts in reactions, and in polymer synthesis . It can act as a ligand and adsorbent for metal ions and an inhibitor in enzyme-catalyzed reactions .
Mode of Action
The compound interacts with its targets through its ionic nature. As an ionic liquid, it possesses unique properties such as small vapor pressures, high thermal stabilities, and ionic conductivities . These properties allow it to interact effectively with various targets, including metal ions and enzymes .
Biochemical Pathways
It’s known that the compound can influence various reactions and processes due to its role as a catalyst, ligand, and inhibitor
Pharmacokinetics
Deuterium substitution, as seen in this compound, has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs . .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its role in the specific context. For instance, when used as a catalyst, it can accelerate reactions, and when used as an inhibitor, it can impede enzymatic reactions . The compound’s effects can also vary based on the type of cells or systems it interacts with.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, as an ionic liquid, its properties and interactions can be affected by temperature and pressure . Additionally, the presence of other substances, such as metal ions or enzymes, can also impact its action .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methylimidazolium chloride-d11 is synthesized by the alkylation of 1-methylimidazole with ethyl chloride-d5. The reaction typically occurs under an inert atmosphere to prevent moisture and oxygen from interfering. The reaction conditions often involve heating the mixture to around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to achieve high isotopic purity, often exceeding 98% deuterium incorporation .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-methylimidazolium chloride-d11 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloride ion.
Oxidation and Reduction: The imidazolium ring can undergo redox reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide or alkoxide ions.
Oxidation: Often requires strong oxidizing agents like potassium permanganate.
Reduction: Can be achieved using reducing agents like lithium aluminum hydride.
Major Products:
Substitution: Produces various substituted imidazolium salts.
Oxidation: Leads to the formation of imidazolium-based oxides.
Reduction: Results in the formation of reduced imidazolium derivatives.
Scientific Research Applications
1-Ethyl-3-methylimidazolium chloride-d11 is widely used in scientific research due to its unique properties:
Chemistry: Used as a solvent in organic synthesis, particularly in reactions requiring high thermal stability and ionic conductivity.
Biology: Employed in studies involving deuterium-labeled compounds to trace metabolic pathways.
Medicine: Investigated for its potential in drug delivery systems due to its ability to dissolve a wide range of compounds.
Industry: Utilized in electrochemical applications, including batteries and supercapacitors.
Comparison with Similar Compounds
1-Ethyl-3-methylimidazolium chloride: The non-deuterated version, commonly used in similar applications but lacks the isotopic labeling.
1-Butyl-3-methylimidazolium chloride: Another imidazolium-based ionic liquid with a longer alkyl chain, offering different solubility and thermal properties.
1-Ethyl-3-methylimidazolium bromide: Similar structure but with a bromide ion, affecting its reactivity and applications.
Uniqueness: 1-Ethyl-3-methylimidazolium chloride-d11 stands out due to its deuterium labeling, which provides unique advantages in research applications, particularly in tracing and studying complex biochemical pathways .
Properties
IUPAC Name |
2,4,5-trideuterio-1-(1,1,2,2,2-pentadeuterioethyl)-3-(trideuteriomethyl)imidazol-3-ium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.ClH/c1-3-8-5-4-7(2)6-8;/h4-6H,3H2,1-2H3;1H/q+1;/p-1/i1D3,2D3,3D2,4D,5D,6D; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQZYMYBQZGEEY-WQTMNAJCSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C([N+](=C(N1C([2H])([2H])C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])[2H].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584003 | |
Record name | 3-(~2~H_5_)Ethyl-1-(~2~H_3_)methyl(~2~H_3_)-1H-imidazol-3-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160203-52-1 | |
Record name | 3-(~2~H_5_)Ethyl-1-(~2~H_3_)methyl(~2~H_3_)-1H-imidazol-3-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 160203-52-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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